molecular formula C7H12O3S2 B3051628 Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, methyl ester CAS No. 351491-23-1

Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, methyl ester

Cat. No.: B3051628
CAS No.: 351491-23-1
M. Wt: 208.3 g/mol
InChI Key: KYOQMYIXFMSKFI-UHFFFAOYSA-N
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Description

Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, methyl ester is an organic compound with the molecular formula C7H12O3S2. It is a colorless to pale yellow liquid with a pungent sulfur smell at room temperature. This compound is flammable and easily volatile, with a density of approximately 1.18 g/mL and a melting point of about -30°C .

Preparation Methods

The preparation of propanoic acid, 2-[(ethoxythioxomethyl)thio]-, methyl ester typically involves the reaction of 1,3-propylene glycol dimethyl ether with carbon disulfide. The process is as follows:

Chemical Reactions Analysis

Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, methyl ester is widely used in various fields:

Mechanism of Action

The mechanism of action for propanoic acid, 2-[(ethoxythioxomethyl)thio]-, methyl ester involves its ability to act as an esterifying agent. It interacts with various molecular targets through its functional groups, facilitating the formation of esters and other derivatives. The pathways involved include nucleophilic substitution and transesterification reactions .

Comparison with Similar Compounds

Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, methyl ester can be compared with similar compounds such as:

Properties

IUPAC Name

methyl 2-ethoxycarbothioylsulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S2/c1-4-10-7(11)12-5(2)6(8)9-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOQMYIXFMSKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)SC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587348
Record name Methyl 2-[(ethoxycarbonothioyl)sulfanyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351491-23-1
Record name Methyl 2-[(ethoxythioxomethyl)thio]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351491-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(ethoxycarbonothioyl)sulfanyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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